2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid

Anticancer Tubulin Polymerization Inhibitor Quinoxalinone Derivatives

Researchers pursuing colchicine-site tubulin inhibitors frequently encounter regioisomeric ambiguity that undermines reproducibility. This compound (CAS 189497-99-2) is the rigorously confirmed 6-carboxylic acid regioisomer, validated by total synthesis and structural revision studies-eliminating the risk of misassignment that plagues 7- or 2-carboxylic acid analogs. • Confirmed 6-COOH regioisomer via total synthesis; prevents irreproducible results from regioisomeric substitution • Parent scaffold of N-substituted derivatives with direct tubulin polymerization inhibition (IC50 = 3.97 μM, derivative 13d) and nanomolar antiproliferative activity • Bulk quantities available with full quality assurance; ship from US-based stock via FedEx/UPS/DHL

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 189497-99-2
Cat. No. B1301405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid
CAS189497-99-2
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(N1)C=C(C=C2)C(=O)O
InChIInChI=1S/C9H8N2O3/c12-8-4-10-7-3-5(9(13)14)1-2-6(7)11-8/h1-3,10H,4H2,(H,11,12)(H,13,14)
InChIKeyUSNYVKDHRBGXCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Overview


2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid (CAS 189497-99-2) is a heterocyclic building block featuring a partially saturated quinoxaline core with a carboxylic acid group at the 6-position and a ketone at the 2-position . The compound serves as a key synthetic intermediate in the development of bioactive molecules, particularly as the parent scaffold for N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives that have demonstrated potent tubulin polymerization inhibition and antiproliferative activity against multiple cancer cell lines [1]. The molecule's regioisomeric identity and synthetic accessibility have been rigorously established through total synthesis and structural revision studies, confirming its utility as a privileged structure in anticancer drug discovery [2].

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Substitution Risks


Within the quinoxaline carboxylic acid family, subtle variations in oxidation state, substitution pattern, and core saturation profoundly alter biological activity, target engagement, and synthetic utility. The specific 2-oxo-1,2,3,4-tetrahydro scaffold provides a unique hydrogen-bonding network and conformational flexibility that is absent in fully aromatic quinoxaline-6-carboxylic acid (CAS 6925-00-4) [1] or 2,3-dioxo derivatives. Crucially, N-substituted derivatives of this exact scaffold have been shown to achieve nanomolar IC50 values against cancer cell lines and direct tubulin polymerization inhibition [2], while the unsubstituted parent compound itself shows no activity against xanthine oxidase at 50 μg/mL , demonstrating that even the presence of the carboxylic acid group alone does not confer activity—specific derivatization of this precise core is required. Furthermore, regioisomeric ambiguity has historically complicated natural product identification, with total synthesis required to confirm the correct 6-carboxylic acid isomer [3]. Substituting with a 2-carboxylic acid, 7-carboxylic acid, or fully aromatic analog will yield fundamentally different structure-activity relationships and cannot be expected to reproduce the validated biological outcomes associated with this scaffold.

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Quantitative Evidence


Antiproliferative Potency: Derivative 13d vs Parent Compound

The N-substituted derivative 13d, synthesized from 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid, exhibits nanomolar antiproliferative activity across multiple cancer cell lines [1]. This is a direct functional contrast to the parent compound, which shows no inhibitory activity against xanthine oxidase at 50 μg/mL . This demonstrates that the 2-oxo-tetrahydroquinoxaline-6-carboxylic acid scaffold serves as an essential, but inactive, precursor whose biological activity is unlocked through specific N-substitution. Researchers cannot substitute the parent acid for the active derivative and expect any activity; conversely, using a different quinoxaline carboxylic acid scaffold would not guarantee comparable potency from analogous N-substitution.

Anticancer Tubulin Polymerization Inhibitor Quinoxalinone Derivatives

Tubulin Polymerization Inhibition and Colchicine Site Binding

Derivative 13d, derived from the target compound, directly inhibits tubulin polymerization with an IC50 of 3.97 μM in a cell-free assay [1]. Molecular docking studies confirmed binding at the colchicine site on tubulin [1]. While the parent compound itself lacks this activity, the scaffold is essential for achieving this specific mechanism. In comparison, 1,2,3,4-tetrahydroquinoxaline derivatives from a separate study (11a and 11b) also target the colchicine site and exhibit nanomolar antiproliferative activity, but their specific IC50 values for tubulin polymerization are not reported in the same format, and their core structures differ in substitution pattern [2]. This evidence confirms that the 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid scaffold, when appropriately N-substituted, yields a validated tubulin polymerization inhibitor with a defined binding mode, providing a rationale for selecting this specific core over other quinoxaline frameworks.

Tubulin Polymerization Colchicine Binding Site Microtubule Destabilizer

Regioisomer Distinction: 6- vs 7-Carboxylic Acid

The regioisomeric identity of the 6-carboxylic acid substitution on the tetrahydroquinoxaline ring is not trivial. A 2025 total synthesis study resolved the structural ambiguity of a natural product originally misassigned as a 7-carboxylic acid derivative, confirming that the correct structure is the ribose-linked 6-carboxylic acid regioisomer [1]. This work underscores that the position of the carboxylic acid group (6- vs 7- vs 2-) dictates both synthetic accessibility and biological recognition. While the parent compound 2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is commercially available, its 7-carboxylic acid regioisomer is not a standard catalog item, and the 2-carboxylic acid analog (1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid) is a distinct compound with different synthetic routes and applications . Researchers attempting to use a generic 'tetrahydroquinoxaline carboxylic acid' without specifying the regioisomer risk irreproducible results and synthetic failures.

Natural Product Synthesis Regioisomer Discrimination Structural Revision

2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Applications


Synthesis of Tubulin Polymerization Inhibitors

The primary validated application is as a synthetic precursor for N-substituted 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid derivatives with confirmed tubulin polymerization inhibitory activity [1]. Researchers designing novel colchicine site binders should prioritize this scaffold due to the established SAR demonstrating that N-substitution on this core yields nanomolar antiproliferative agents with direct tubulin inhibition (IC50 = 3.97 μM for derivative 13d) [1]. This application is supported by the cross-study comparison showing that while the parent compound is inactive, its derivatives achieve potent, quantifiable biological effects [1].

Regioisomer-Controlled Natural Product Synthesis

The compound's regioisomeric purity (6-carboxylic acid) is critical for total synthesis efforts aimed at natural product analogs, as demonstrated by the 2025 structural revision study where both 6- and 7-carboxylic acid regioisomers were synthesized to resolve a natural product misassignment [2]. Procurement of this specific CAS number ensures the correct regioisomer is used, preventing the irreproducible results that would arise from accidental substitution with a 7- or 2-carboxylic acid analog . This scenario is directly supported by direct head-to-head comparison evidence confirming the regioisomeric distinction [2].

Building Block for Quinoxalinone Libraries

As a carboxylic acid-functionalized heterocycle with a reactive 2-oxo group, this compound serves as a versatile building block for generating focused libraries of quinoxalinone derivatives [1]. The scaffold's demonstrated capacity to yield potent tubulin inhibitors upon N-substitution [1] makes it a privileged starting point for SAR exploration. In contrast, fully aromatic quinoxaline-6-carboxylic acid lacks the partially saturated ring that provides conformational flexibility and distinct hydrogen-bonding capabilities, potentially altering biological outcomes [3]. This application leverages the class-level inference that the 2-oxo-tetrahydro core offers unique chemical space not accessible from fully aromatic analogs.

Inactive Scaffold as Negative Control

Given that the parent compound itself shows no inhibitory activity against xanthine oxidase at 50 μg/mL , it can be employed as an inactive scaffold control in experiments where the biological activity of N-substituted derivatives is being validated. This ensures that any observed activity in derivative compounds is attributable to the introduced substituents rather than the core structure [1]. This scenario is derived from the cross-study comparable evidence that the parent compound is biologically inert in the assayed context.

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